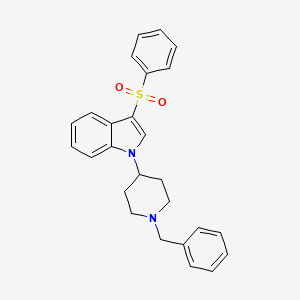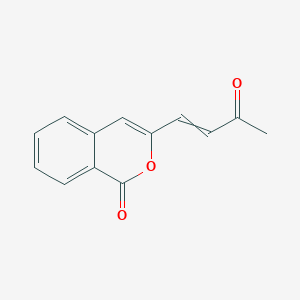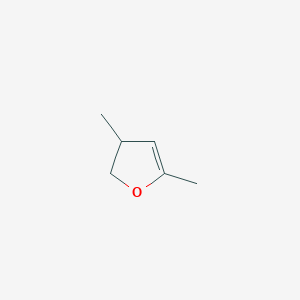
Furan, 2,3-dihydro-3,5-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furan, 2,3-dihydro-3,5-dimethyl- is an organic compound belonging to the furan family. Furans are heterocyclic aromatic compounds characterized by a five-membered ring containing one oxygen atom. This particular compound, with the molecular formula C6H10O, is known for its unique structural properties and reactivity, making it a valuable subject of study in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan, 2,3-dihydro-3,5-dimethyl- can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2,3-dibromo-1-propenes with β-ketoesters and 1,3-diketones in the presence of a base like cesium carbonate and an additive such as hydroquinone can yield 2,3,5-trisubstituted furans . Another method involves the use of sulfur ylides and alkyl acetylenic carboxylates, which undergo a series of reactions including Michael addition and intramolecular nucleophilic addition to form polysubstituted furans .
Industrial Production Methods
Industrial production of furans, including Furan, 2,3-dihydro-3,5-dimethyl-, often involves catalytic processes. For example, gold-catalyzed cyclizations of diols and triols in an aqueous medium can efficiently produce furan derivatives . Additionally, the use of palladium-catalyzed reactions with enyne acetates in the presence of a Lewis acid has been shown to yield 2,5-disubstituted furans in high yields .
Chemical Reactions Analysis
Types of Reactions
Furan, 2,3-dihydro-3,5-dimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding furanones.
Reduction: Reduction reactions can convert it into dihydrofuran derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the furan ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: Like lithium aluminum hydride for reduction reactions.
Electrophiles: Such as halogens or alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield furanones, while substitution reactions can produce various substituted furans .
Scientific Research Applications
Furan, 2,3-dihydro-3,5-dimethyl- has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules.
Medicine: Some furan compounds are explored for their therapeutic potential in treating various diseases.
Industry: Furans are used in the production of pharmaceuticals, resins, and agrochemicals.
Mechanism of Action
The mechanism of action of Furan, 2,3-dihydro-3,5-dimethyl- involves its interaction with molecular targets and pathways within biological systems. For instance, furan derivatives can inhibit bacterial growth by interfering with essential enzymes and metabolic pathways . The specific molecular targets and pathways depend on the particular furan derivative and its structural features.
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylfuran: Another furan derivative with similar structural properties but different reactivity and applications.
4-Hydroxy-2,5-dimethyl-3(2H)-furanone: Known for its aroma and used in the food industry.
Uniqueness
Furan, 2,3-dihydro-3,5-dimethyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
658063-52-6 |
|---|---|
Molecular Formula |
C6H10O |
Molecular Weight |
98.14 g/mol |
IUPAC Name |
3,5-dimethyl-2,3-dihydrofuran |
InChI |
InChI=1S/C6H10O/c1-5-3-6(2)7-4-5/h3,5H,4H2,1-2H3 |
InChI Key |
MFVDAYWNDGNJRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC(=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


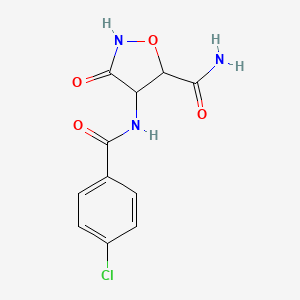


![Phosphinic acid, 1-naphthalenyl[(phenylmethoxy)methyl]-, ethyl ester](/img/structure/B12539053.png)
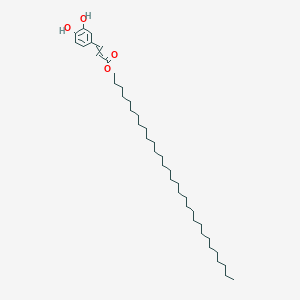
![3-Bromo-7-chloro-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B12539061.png)
![2-[2,2-Dimethyl-5-(2-methylidenebut-3-en-1-yl)-1,3-dioxan-5-yl]ethan-1-ol](/img/structure/B12539079.png)
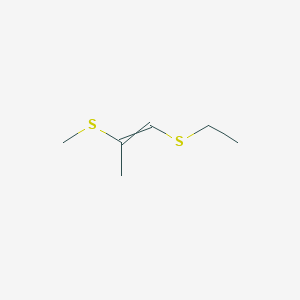
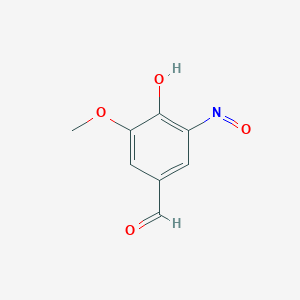
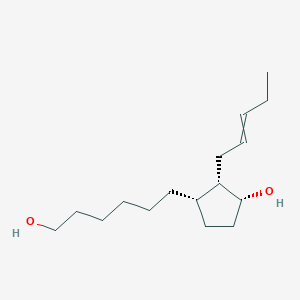
![2-[(4-Bromo-3-methylpyridin-2-yl)methanesulfinyl]-1H-benzimidazole](/img/structure/B12539106.png)

